2-Methyl-2-phenylpropanoyl chloride
Overview
Description
2-Methyl-2-phenylpropanoyl chloride: is an organic compound with the molecular formula C10H11ClO . It is also known by other names such as benzeneacetyl chloride, α,α-dimethyl- . This compound is a colorless to pale yellow liquid and is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenylpropanoyl chloride can be synthesized through the reaction of 2-methyl-2-phenylpropanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar methods but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-phenylpropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form 2-methyl-2-phenylpropanoic acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic substitution: Typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Performed under acidic or basic conditions.
Reduction: Conducted under anhydrous conditions to prevent side reactions
Major Products Formed:
Amides: and from nucleophilic substitution.
2-Methyl-2-phenylpropanoic acid: from hydrolysis.
2-Methyl-2-phenylpropanol: from reduction
Scientific Research Applications
2-Methyl-2-phenylpropanoyl chloride is utilized in various fields of scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Employed in the preparation of polymers and advanced materials.
Biological Studies: Used in the modification of biomolecules for research purposes .
Mechanism of Action
The mechanism of action of 2-methyl-2-phenylpropanoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of amides, the compound reacts with amines, leading to the formation of an amide bond .
Comparison with Similar Compounds
Benzoyl chloride (C7H5ClO): Similar in structure but lacks the methyl groups.
2-Methylpropanoyl chloride (C4H7ClO): Similar but lacks the phenyl group.
Phenylacetyl chloride (C8H7ClO): Similar but lacks the additional methyl group.
Uniqueness: 2-Methyl-2-phenylpropanoyl chloride is unique due to the presence of both a phenyl group and two methyl groups on the α-carbon. This structural feature imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2-methyl-2-phenylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKYEGXKYATCRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494718 | |
Record name | 2-Methyl-2-phenylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36293-05-7 | |
Record name | 2-Methyl-2-phenylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-phenylpropanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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